molecular formula C4H7N3O B14733841 5-Methoxy-1-methyl-1H-1,2,3-triazole CAS No. 5539-57-1

5-Methoxy-1-methyl-1H-1,2,3-triazole

Cat. No.: B14733841
CAS No.: 5539-57-1
M. Wt: 113.12 g/mol
InChI Key: MHGOXBMKKQBEFK-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-1H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxy group at the fifth position and a methyl group at the first position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-methyl-1H-1,2,3-triazole can be achieved through various methods, including “click” chemistry, which involves the cycloaddition of azides and alkynes. One common method involves the reaction of this compound with appropriate reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the triazole ring .

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

  • 3-Chloro-5-methoxy-1-methyl-1H-1,2,4-triazole
  • 1H-1,2,3-Triazole
  • 1H-1,2,4-Triazole

Comparison: 5-Methoxy-1-methyl-1H-1,2,3-triazole is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to other triazoles, it may exhibit different pharmacological properties and applications .

Properties

CAS No.

5539-57-1

Molecular Formula

C4H7N3O

Molecular Weight

113.12 g/mol

IUPAC Name

5-methoxy-1-methyltriazole

InChI

InChI=1S/C4H7N3O/c1-7-4(8-2)3-5-6-7/h3H,1-2H3

InChI Key

MHGOXBMKKQBEFK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)OC

Origin of Product

United States

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